molecular formula C6H8ClN3O B3356356 2-Chloro-3-imidazol-1-ylpropanamide CAS No. 65991-94-8

2-Chloro-3-imidazol-1-ylpropanamide

Cat. No.: B3356356
CAS No.: 65991-94-8
M. Wt: 173.6 g/mol
InChI Key: SRKNCZWSAGOLGR-UHFFFAOYSA-N
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Description

2-Chloro-3-imidazol-1-ylpropanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . The reaction conditions are optimized to include a variety of functional groups, ensuring the versatility of the synthesis process.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multicomponent reactions that are conducted under controlled conditions to ensure high yield and purity. The use of catalysts such as trimethylsilyltrifluoromethanesulfonate (TMSOTF) under microwave radiation has been reported to result in high yields of imidazole derivatives . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-imidazol-1-ylpropanamide can undergo various chemical reactions including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution of the chloro group can result in various substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-imidazol-1-ylpropanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors through hydrogen bonding and other weak interactions, influencing various biological pathways . This binding can inhibit or activate specific enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring.

    2-Methylimidazole: A derivative with a methyl group at the 2-position.

    4,5-Diphenylimidazole: A more complex derivative with phenyl groups at the 4 and 5 positions.

Uniqueness

2-Chloro-3-imidazol-1-ylpropanamide is unique due to the presence of both a chloro and an amide group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-chloro-3-imidazol-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5(6(8)11)3-10-2-1-9-4-10/h1-2,4-5H,3H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNCZWSAGOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316417
Record name 2-chloro-3-imidazol-1-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65991-94-8
Record name NSC303296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-imidazol-1-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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